Estrogen Receptor Binding Selectivity: 3,4-Diphenylcoumarin vs. 4-(4-Hydroxyphenyl) Coumarin
In a comparative study of 7-hydroxycoumarin derivatives, 3,4-diphenyl-7-hydroxycoumarin exhibited a stronger relative binding affinity (RBA) for ERα than ERβ, while the comparator 4-(4-hydroxyphenyl)-7-hydroxycoumarin showed only a weak RBA to ERβ. This demonstrates that the 3,4-diphenyl substitution pattern confers a distinct ERα-preferring binding profile not observed with the 4-mono-substituted analog [1].
| Evidence Dimension | Relative Binding Affinity (RBA) to Estrogen Receptors |
|---|---|
| Target Compound Data | Stronger RBA to ERα than ERβ |
| Comparator Or Baseline | 4-(4-hydroxyphenyl)-7-hydroxycoumarin: weak RBA to ERβ only |
| Quantified Difference | Qualitative shift in receptor subtype selectivity; target compound binds both ERα and ERβ with preference for ERα, comparator shows only weak ERβ binding. |
| Conditions | Competitive binding assay using human α and β estrogen receptors |
Why This Matters
This differentiation is critical for researchers developing ERα-selective probes or therapeutics, where mono-substituted coumarins fail to provide the necessary binding profile.
- [1] Kirkiacharian, S., Lormier, A. T., Resche-Rigon, M., Bouchoux, F., & Cérède, E. (2004). Synthesis and binding affinity to human alpha and beta estrogen receptors of various 7-hydroxycoumarins substituted at 4- and 3,4- positions. Il Farmaco, 59(12), 981-986. View Source
